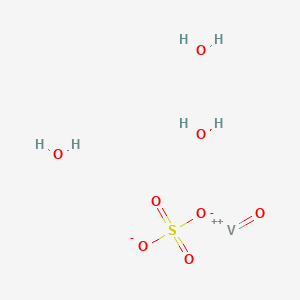

Vanadyl sulfate trihydrate

Descripción general

Descripción

Vanadyl sulfate trihydrate is a hydrate that is the trihydrate form of vanadyl sulfate . It has a role as a hypoglycemic agent and an EC 2.7.11.11 (cAMP -dependent protein kinase) inhibitor .

Synthesis Analysis

Vanadyl sulfate is most commonly obtained by reduction of vanadium pentoxide with sulfur dioxide . From aqueous solution, the salt crystallizes as the pentahydrate . The trihydrate has also been examined by crystallography .Molecular Structure Analysis

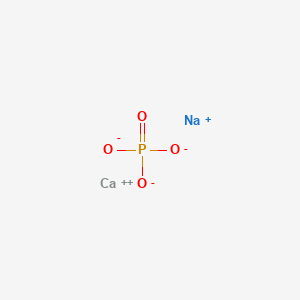

The ion is octahedral, with oxo, four equatorial water ligands, and a monodentate sulfate . The V=O bond distance is 160 pm, about 50 pm shorter than the V–OH2 bonds . In solution, the sulfate ion dissociates rapidly .Chemical Reactions Analysis

The decomposition of vanadyl sulfate is multistage and occurs with the formation of intermediate phases . In acidic solution, oxidation of vanadyl sulfate gives yellow-coloured vanadyl (V) derivatives . Reduction, e.g. by zinc, gives vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .Physical and Chemical Properties Analysis

This compound is a blue crystalline solid . It is very soluble in water . Its molecular weight is 217.05 g/mol .Aplicaciones Científicas De Investigación

Ineffectiveness in Normoglycemia via Gavage Administration : Vanadyl sulfate trihydrate, when administered by gavage to diabetic rats, did not normalize blood glucose levels, contrasting with the reduction observed when given via drinking water. This suggests that the administration method significantly impacts its effectiveness in diabetes treatment (Domingo et al., 1992).

Oral Administration and Insulin-like Activity : Oral vanadyl sulfate treatment in diabetic rats led to normal plasma concentrations of glucose and other metabolic parameters, suggesting its effectiveness in diminishing the diabetic state by possibly enhancing the effects of endogenous insulin (Ramanadham et al., 1989).

Thermal Dehydration and Structural Models : Research on this compound has also explored its thermal dehydration and structural models, contributing to a deeper understanding of its physical and chemical properties (Schneider et al., 1982).

Impact on Lipid Parameters and Tissues in Diabetic Rats : Vanadyl sulfate has been shown to ameliorate the effects of diabetes on blood glucose, serum and tissue lipid profiles, and on stomach and spleen tissues, indicating its potential therapeutic use in diabetes mellitus (Tunali & Yanardag, 2006).

Improvement of Hepatic and Muscle Insulin Sensitivity in Type 2 Diabetes : Vanadyl sulfate improved both hepatic and muscle insulin sensitivity in type 2 diabetic patients, indicating its potential as a therapeutic agent for diabetes management (Cusi et al., 2001).

Protective Effect on the Pancreas of Diabetic Rats : It has been found to have a protective effect on the pancreas of diabetic rats, potentially regenerating B cells of the endocrine pancreas in experimental diabetes (Bolkent et al., 2005).

Restoration of Plasma Dehydroepiandrosterone-Sulfate Levels : In insulin-resistant rats, vanadyl sulfate ameliorated decreased dehydroepiandrosterone sulfate levels, suggesting its role in improving insulin action (Harati & Ani, 2004).

Effects on Kidney in Experimental Diabetes : The compound has shown biochemical and histological effects on the kidney of diabetic rats, suggesting its therapeutic potential in diabetic nephropathy (Yanardag et al., 2003).

Inhibition of Chemically-Induced Mammary Carcinogenesis : Vanadyl sulfate has been found to inhibit murine mammary carcinogenesis, indicating its potential as a chemopreventive agent (Thompson et al., 1984).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Vanadyl sulfate trihydrate is a common source of vanadium in the laboratory, reflecting its high stability . It is an intermediate in the extraction of vanadium from petroleum residues . It is also a component of some food supplements and drugs . Vanadium is a transition metal with the chemical symbol V and atomic number 23 . The element usually combines with other elements such as oxygen, sodium, sulfur, or chloride, and occurs naturally in about 65 different minerals and in fossil fuel deposits . Vanadium is found in many organisms, and is used by some life forms as an active center of enzymes .

Propiedades

IUPAC Name |

oxovanadium(2+);sulfate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNISNRSFHAKFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O8SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12210-47-8 | |

| Record name | Vanadyl sulfate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.